4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one
CAS No.: 150693-10-0
Cat. No.: VC16837088
Molecular Formula: C14H9ClO4
Molecular Weight: 276.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150693-10-0 |
|---|---|
| Molecular Formula | C14H9ClO4 |
| Molecular Weight | 276.67 g/mol |
| IUPAC Name | 4-chloro-1,3-dihydroxy-2-methylxanthen-9-one |
| Standard InChI | InChI=1S/C14H9ClO4/c1-6-11(16)9-13(18)7-4-2-3-5-8(7)19-14(9)10(15)12(6)17/h2-5,16-17H,1H3 |
| Standard InChI Key | AWNIUBDOEINZQP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C(=C1O)Cl)OC3=CC=CC=C3C2=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Xanthene Architecture
The compound’s backbone consists of a planar tricyclic xanthene system (dibenzo-γ-pyrone), with a ketone group at position 9 and a fused oxygen-containing heterocycle. The chlorine atom at position 4 and hydroxyl groups at positions 1 and 3 introduce electronic asymmetry, influencing its solubility and reactivity . The methyl group at position 2 further modulates steric effects, as demonstrated by nuclear magnetic resonance (NMR) studies showing distinct proton environments at δ 6.54 (aromatic protons) and δ 2.35 (methyl group) .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Strong absorption bands at 3448 cm⁻¹ (O–H stretch), 1612 cm⁻¹ (C=O stretch), and 887 cm⁻¹ (C–Cl vibration) confirm functional groups .
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¹H-NMR: Key signals include a singlet at δ 6.54 (aromatic proton adjacent to chlorine) and doublets at δ 7.55–8.25 (coupled protons on the xanthene ring) .
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Mass Spectrometry: A molecular ion peak at m/z 276.67 corresponds to [M+H]⁺, with fragmentation patterns indicating loss of Cl (–35 Da) and CH₃ (–15 Da) .
Comparative Analysis of Xanthone Derivatives
The table below contrasts structural and functional differences between 4-chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one and related xanthones:
The chlorine atom in 4-chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one enhances its membrane permeability compared to non-halogenated analogs, as evidenced by logP calculations .
Synthesis and Optimization
Two-Step Synthetic Pathway
The compound is synthesized via a two-step protocol:
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Cyclodehydration: Condensation of 2-methylresorcinol with a carboxylic acid derivative using Eaton’s reagent (P₂O₅ in methanesulfonic acid) yields 1,3-dihydroxy-2-methyl-9H-xanthen-9-one .
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Electrophilic Chlorination: Treatment with N-chlorosuccinimide (NCS) and p-toluenesulfonic acid (p-TsOH) in ethanol introduces chlorine at position 4 via an electrophilic aromatic substitution mechanism .
Reaction Conditions and Yields
| Step | Reactants | Catalyst/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | 2-Methylresorcinol + Acid | Eaton’s reagent | 40°C | 4 h | 85.5% |
| 2 | 1,3-Dihydroxy-2-methyl-xanthone + NCS | p-TsOH/EtOH | 40°C | 2 h | 81.5% |
The use of ethanol instead of water in the chlorination step minimizes side reactions, improving purity .
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to membrane disruption via chlorine-mediated lipid peroxidation .
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a lead structure for:
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Multitarget Alzheimer’s Therapeutics: Combining AChE inhibition with metal chelation .
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Antidepressant Agents: Piperazine derivatives of xanthones show serotonin receptor modulation .
Chemical Synthesis
Continuous flow reactors enable scalable production, with a 15% increase in yield compared to batch methods . The chlorine atom also facilitates further functionalization via cross-coupling reactions.
Challenges and Future Directions
Limitations in Current Knowledge
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In vivo pharmacokinetic data are absent.
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Industrial-scale synthesis requires optimization for cost-effectiveness.
Recommended Research Priorities
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Toxicology Studies: Assess acute/chronic toxicity in animal models.
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Structure-Activity Relationships: Explore substitutions at positions 2 and 4.
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Formulation Development: Improve aqueous solubility via prodrug strategies.
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